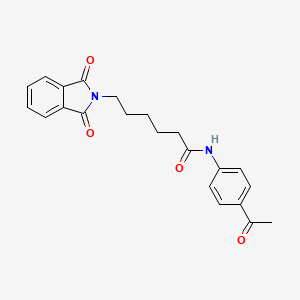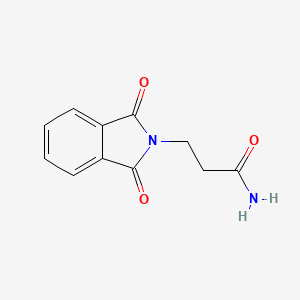
3-(1,3-Dioxoisoindolin-2-yl)propanamide
説明
3-(1,3-Dioxoisoindolin-2-yl)propanamide is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-Dioxoisoindolin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Dioxoisoindolin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant and Anticancer Activity : Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including a compound with a 3-(1,3-dioxoisoindolin-2-yl) moiety, showed significant antioxidant activity, approximately 1.4 times higher than ascorbic acid. They also displayed anticancer properties against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with specific compounds identified as particularly active against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Structural Analysis : The molecular structure of (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid was analyzed, revealing its planar isoindolin-2-yl unit and orientation relative to the carboxylate group. This study provided insights into the molecular configuration and potential reactivity of similar compounds (Raza et al., 2009).
Cytotoxic Evaluation and Topoisomerase II Inhibition : Acyl derivatives of a similar quinone-based system were investigated for cytotoxicity and topoisomerase II inhibitory activity. Certain compounds exhibited high efficacy in cell lines resistant to doxorubicin and were capable of inhibiting topoisomerase II-mediated relaxation of DNA (Gomez-Monterrey et al., 2011).
Anti-Inflammatory Agents : Novel compounds with a 3-(1,3-dioxoisoindolin-2-yl) moiety were synthesized and showed promising anti-inflammatory activity in both in vitro and in vivo models. Molecular docking studies indicated binding affinity towards human serum albumin (HSA), providing insights into their potential mechanism of action (Nikalje et al., 2015).
Corrosion Inhibition : Certain derivatives were synthesized to serve as corrosion inhibitors for carbon steel in HCl solution. They showed high inhibition efficiency, and thermodynamic functions were calculated to understand their effectiveness and interaction with the metal surface (Shamaya et al., 2021).
HIV Integrase Inhibitors : A series of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide derivatives were synthesized and tested against HIV-1 Integrase. Several compounds showed significant inhibition of strand transfer by HIV-1 integrase, offering a new structural feature for anti-HIV-1 integrase activity optimization (Wadhwa et al., 2019).
特性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-9(14)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4H,5-6H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPXSKBBAJCTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5E)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B7739677.png)

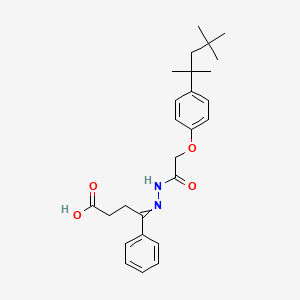
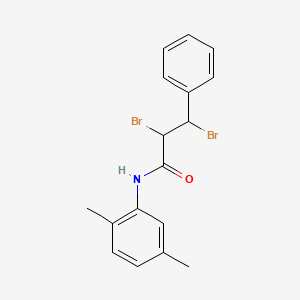

![2-({[4-(Propoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B7739712.png)
![(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B7739720.png)
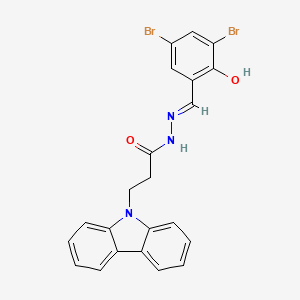
![3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B7739732.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B7739738.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-nitrophenyl)-3-oxopropanenitrile](/img/structure/B7739741.png)
![4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]benzoic acid](/img/structure/B7739745.png)
![2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7739754.png)
